Ethyl 4-(bis(hydroxypropyl)amino)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(bis(hydroxypropyl)amino)benzoate is synthesized through a chemical reaction between ethyl paba and dihydroxypropylamine . The reaction typically involves the following steps:
Starting Materials: Ethyl paba and dihydroxypropylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the required purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and automated processes to ensure consistent quality and yield. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Automated Purification: Advanced purification techniques are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(bis(hydroxypropyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce brominated or other substituted products.
Scientific Research Applications
Ethyl 4-(bis(hydroxypropyl)amino)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The primary mechanism of action of Ethyl 4-(bis(hydroxypropyl)amino)benzoate is its ability to absorb UV radiation. The compound absorbs UV rays and converts them into less harmful heat energy, thereby protecting the skin from UV-induced damage . This process involves the excitation of electrons within the molecule, which then release energy in the form of heat.
Comparison with Similar Compounds
Ethyl 4-(bis(hydroxypropyl)amino)benzoate can be compared with other UV-absorbing compounds, such as:
Ethylhexyl Methoxycinnamate: Another common UV absorber used in sunscreens.
Benzophenone-3: Known for its broad-spectrum UV protection.
Avobenzone: Provides protection against UVA rays.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to effectively absorb UV radiation and convert it into heat. This property makes it particularly valuable in cosmetic formulations for sun protection .
Properties
CAS No. |
113284-00-7 |
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Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
ethyl 4-[bis(3-hydroxypropyl)amino]benzoate |
InChI |
InChI=1S/C15H23NO4/c1-2-20-15(19)13-5-7-14(8-6-13)16(9-3-11-17)10-4-12-18/h5-8,17-18H,2-4,9-12H2,1H3 |
InChI Key |
UONUEPNDJQOXAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCCO)CCCO |
Origin of Product |
United States |
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